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Compound of Interest

Compound Name: (2S,5S)-1,2,5-Trimethylpiperazine

Cat. No.: B8769424

Get Quote

Executive Summary
(2S,5S)-1,2,5-Trimethylpiperazine (CAS: 24779-49-5) is a chiral diamine frequently employed

as a building block in the synthesis of pharmaceutical agents, particularly in the modulation of

G-protein coupled receptors (GPCRs) and kinase inhibitors.[1] Its specific stereochemical

configuration ((2S,5S)) confers unique spatial properties that differentiate it from its meso- or

enantiomeric counterparts.[1]

This guide provides a rigorous analytical framework for verifying the molecular identity of this

compound. It moves beyond basic data listing to establish a self-validating protocol for Formula

Confirmation (via High-Resolution Mass Spectrometry) and Structural/Stereochemical

Validation (via Nuclear Magnetic Resonance).

Molecular Identity & Theoretical Framework[1]
Before initiating experimental workflows, the theoretical baseline must be established to define

acceptance criteria for analytical data.[1]
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The stoichiometry of (2S,5S)-1,2,5-trimethylpiperazine is C₇H₁₆N₂.[1] The molecular weight

analysis must distinguish between the Average Molecular Weight (for bulk stoichiometric

calculations) and the Monoisotopic Mass (for mass spectrometry confirmation).[1]

Table 1: Theoretical Mass Parameters

Parameter Value Calculation Basis

Formula C₇H₁₆N₂ 7(C) + 16(H) + 2(N)

Average Molecular Weight 128.22 g/mol

Based on standard atomic

weights (C=12.011, H=1.008,

N=14.007).[1][2]

Monoisotopic Mass 128.13135 Da

Based on dominant isotopes

(¹²C=12.00000, ¹H=1.00783,

¹⁴N=14.00307).[1]

[M+H]⁺ Exact Mass 129.13917 Da

Protonated species

(Monoisotopic Mass +

1.00783).[1]

Stereochemical Topology
The (2S,5S) configuration implies a trans relationship between the C2 and C5 methyl groups

across the piperazine ring.[1]

Asymmetry: Unlike 2,5-dimethylpiperazine, the presence of a single N-methyl group at

position 1 breaks the C2 symmetry of the ring.[1]

Conformation: The piperazine ring predominantly adopts a chair conformation.[1] In the

(2S,5S) isomer, the C-methyl groups typically occupy pseudo-equatorial positions to

minimize 1,3-diaxial interactions.[1]

Analytical Workflow Visualization
The following diagram outlines the logical flow for characterizing the molecule, ensuring that

structural connectivity and stereochemical purity are assessed in tandem.
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Formula Confirmation Structural & Stereo Validation

Sample: (2S,5S)-1,2,5-Trimethylpiperazine

Purity Screen (LC-UV / GC-FID)

HRMS (ESI+)
Target: [M+H]+ = 129.1392

>95% Purity

1H NMR (CDCl3)
Check: Symmetry Break

Isotope Pattern Analysis
(M+1 abundance)

Final Identity Confirmation

Mass Error < 5ppm

1D/2D NOESY
Confirm: (2S,5S) vs (2R,5S)

Connectivity OK

NOE Correlations Consistent

Click to download full resolution via product page

Figure 1: Integrated analytical workflow for the characterization of (2S,5S)-1,2,5-
trimethylpiperazine.

Experimental Methodologies
High-Resolution Mass Spectrometry (HRMS)
Objective: To validate the molecular formula C₇H₁₆N₂ with <5 ppm mass error.

Protocol:
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Solvent System: Prepare a 1 µg/mL solution in Methanol/Water (50:50) + 0.1% Formic Acid.

[1] The acid ensures efficient protonation of the basic piperazine nitrogens.[1]

Ionization: Electrospray Ionization (ESI) in Positive Mode.

Rationale: Piperazines are secondary/tertiary amines and protonate readily ([M+H]⁺).[1]

Acquisition: Perform a full scan (m/z 50–300) on a Q-TOF or Orbitrap instrument.[1]

Data Validation Criteria:

Observed Mass: Must fall within 129.1385 – 129.1398 Da.[1]

Isotope Ratio: The ¹³C isotope peak ([M+H+1]⁺) should be approximately 7.7% of the base

peak intensity (1.1% × 7 carbons).[1] Significant deviation suggests impurities or incorrect

formula.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the lack of symmetry (distinguishing it from 1,2,4,5-tetramethylpiperazine

or 2,5-dimethylpiperazine) and verify stereochemistry.

Protocol:

Solvent: Deuterochloroform (CDCl₃).[1]

Note: If signals overlap, switch to Benzene-d₆ (C₆D₆) to induce solvent-induced shifts

(ASIS) which often resolves methyl signals in amines.[1]

1H NMR Expectations (400 MHz+):

N-Methyl: A sharp singlet (3H) around δ 2.2–2.3 ppm.[1]

C-Methyls: Two distinct doublets.[1] Because the molecule is asymmetric (N1 has Me, N4

has H), the environment at C2 and C5 is different.[1]

C2-Me (proximal to N-Me): Doublet, ~δ 1.0–1.1 ppm.[1]

C5-Me (distal to N-Me): Doublet, ~δ 0.9–1.0 ppm.[1]
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Ring Protons: Complex multiplet pattern due to the rigid chair conformation and lack of

symmetry.[1]

Stereochemical Probe (NOESY):

Irradiate the N-methyl signal.[1]

Observation: Strong NOE enhancement should be observed for the axial protons at C2

and C6 if the N-Me is equatorial.[1]

Isomer Check: In the (2S,5S) isomer, the C-methyls are generally equatorial.[1] If

significant 1,3-diaxial NOEs are seen between the C-methyls and axial ring protons, the

conformation or configuration may be incorrect (e.g., meso).[1]

Data Interpretation & Causality
Why the "Exact Mass" Matters
In drug development, "approximate" molecular weight is insufficient.[1] A mass error >5 ppm

can indicate the presence of a des-methyl impurity (C6H14N2, MW ~114) or an oxidized

byproduct (N-oxide).[1]

Target: 129.1392 Da.

Common Impurity: 2,5-Dimethylpiperazine (Precursor).[1] [M+H]⁺ = 115.1235 Da.[1]

Resolution: HRMS easily resolves these, whereas low-res MS might miss small amounts of

co-eluting precursor.

The Symmetry Trap in NMR
A common error in analyzing piperazines is assuming symmetry.[1]

Symmetric: (2S,5S)-2,5-dimethylpiperazine has C2 symmetry; its NMR shows one methyl

doublet.[1]

Asymmetric: (2S,5S)-1,2,5-trimethylpiperazine has no C2 symmetry regarding the NMR

timescale.[1]
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Diagnostic: The presence of two distinct doublets in the methyl region is the primary

confirmation that mono-N-methylation occurred successfully and regioselectively.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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